molecular formula C6H6FNO2 B12929110 Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Cat. No.: B12929110
M. Wt: 143.12 g/mol
InChI Key: IBPGSWXSNFTJJS-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6FNO2 It is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This reaction can yield both 2- and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyrrole derivatives, while oxidation and reduction can produce different functionalized pyrroles.

Scientific Research Applications

Methyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: A non-fluorinated analogue with different chemical properties.

    3-Fluoropyrrole: A simpler fluorinated pyrrole derivative.

    N-Methyl-3-fluoropyrrole: Another fluorinated pyrrole with a different substitution pattern.

Uniqueness

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

This compound has the molecular formula C6H6FNO2C_6H_6FNO_2 and features a pyrrole ring substituted with a fluorine atom and a carboxylate group. The presence of the fluorine atom is crucial as it can enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives possess minimal inhibitory concentrations (MICs) against various bacterial strains:

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus< 10
This compoundEscherichia coli< 32

These results suggest that the compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent .

Antitubercular Activity

This compound has also been evaluated for its antitubercular activity. In studies focusing on the inhibition of Mycobacterium tuberculosis (Mtb), compounds with similar structures showed promising results:

CompoundActivity Against MtbMIC (μg/mL)
Pyrrole derivativesM. tuberculosis (drug-resistant)< 0.016

These findings indicate that modifications in the pyrrole structure can lead to enhanced efficacy against tuberculosis, particularly in drug-resistant cases .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Pyrrole derivativesA549 (lung cancer)0.065–9.4
Pyrrole derivativesMDA-MB-468 (breast cancer)0.065–9.4

These results indicate that the compound may inhibit tumor growth through mechanisms involving receptor tyrosine kinases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom enhances electron-withdrawing properties, which can improve binding affinity to biological targets. SAR studies suggest that substituents on the pyrrole ring significantly influence potency and selectivity against various pathogens and cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study reported that modified pyrroles showed enhanced activity against resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .
  • Antitubercular Research : In vivo studies demonstrated that certain pyrrole derivatives effectively reduced bacterial load in animal models infected with Mtb, indicating their potential as new therapeutic agents for tuberculosis .
  • Cancer Treatment : Clinical evaluations have indicated that compounds with a similar scaffold exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

methyl 3-fluoro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3

InChI Key

IBPGSWXSNFTJJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)F

Origin of Product

United States

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